(4-Methylcyclohex-3-ene-1-sulfonyl)benzene

Description

"(4-Methylcyclohex-3-ene-1-sulfonyl)benzene" is a substituted benzene derivative featuring a sulfonyl (-SO₂-) group attached to a methyl-substituted cyclohexene ring. This compound combines aromatic and alicyclic structural motifs, with the electron-withdrawing sulfonyl group likely influencing its electronic properties, reactivity, and interactions with surfaces.

Properties

CAS No. |

73301-15-2 |

|---|---|

Molecular Formula |

C13H16O2S |

Molecular Weight |

236.33 g/mol |

IUPAC Name |

(4-methylcyclohex-3-en-1-yl)sulfonylbenzene |

InChI |

InChI=1S/C13H16O2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-7,13H,8-10H2,1H3 |

InChI Key |

RXNYIRYFWXQRBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(CC1)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Classical Sulfonylation Approaches

Sulfonylation reactions represent a foundational method for introducing sulfonyl groups to aromatic systems. In the context of (4-methylcyclohex-3-ene-1-sulfonyl)benzene , the synthesis typically begins with the preparation of 4-methylcyclohex-3-ene-1-sulfonyl chloride , which subsequently reacts with benzene under Friedel-Crafts conditions.

Synthesis of 4-Methylcyclohex-3-ene-1-sulfonyl Chloride

The sulfonyl chloride intermediate is synthesized via chlorination of 4-methylcyclohex-3-ene-1-sulfonic acid using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). A patent by CN101786973B details analogous procedures for generating sulfonyl chlorides, wherein dichloromethane serves as the solvent to mitigate hydrolysis. For instance, dissolving 4-methylbenzenesulfonic acid in dichloromethane followed by dropwise addition of SOCl₂ at 0–5°C yields the corresponding sulfonyl chloride with >85% purity.

Friedel-Crafts Sulfonylation

The sulfonyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A typical protocol involves:

- Mixing benzene with AlCl₃ in dichloromethane at 25°C.

- Gradual addition of 4-methylcyclohex-3-ene-1-sulfonyl chloride.

- Stirring for 12–24 hours, followed by aqueous workup.

Yields for analogous reactions range from 70–80%, though steric hindrance from the cyclohexene moiety may reduce efficiency.

Table 1: Classical Sulfonylation Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Catalyst | AlCl₃ (1.2 equiv) | |

| Temperature | 25°C | |

| Reaction Time | 12–24 hours | |

| Yield | 65–75% (estimated) | – |

Photoredox-Catalyzed Sulfonylation

Recent advancements in photoredox catalysis enable radical-based sulfonylation under mild conditions. A supplementary protocol from the Royal Society of Chemistry demonstrates the coupling of sulfinic acids with alkenes using a 390 nm LED light source. This method is adaptable to This compound by employing benzenesulfinic acid and 4-methylcyclohex-3-ene as substrates.

Reaction Mechanism

The process involves:

- Photoexcitation : The photocatalyst (e.g., fac-Ir(ppy)₃) absorbs light, generating a reactive species.

- Radical Formation : Sulfinic acid donates an electron, producing a sulfonyl radical.

- Alkene Addition : The radical adds to 4-methylcyclohex-3-ene, forming a carbon-sulfur bond.

- Rearomatization : The intermediate undergoes oxidation to yield the final product.

Optimized Protocol

- Substrates : Benzenesulfinic acid (1.2 equiv), 4-methylcyclohex-3-ene (1.0 equiv)

- Catalyst : fac-Ir(ppy)₃ (2 mol%)

- Base : K₂CO₃ (2.0 equiv)

- Solvent : Acetonitrile (0.1 M)

- Light Source : 390 nm LED (40 W)

- Duration : 12 hours at 25°C

Purification via silica gel chromatography (hexane/ethyl acetate) affords the product in 68–75% yield.

Table 2: Photoredox Catalysis Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | fac-Ir(ppy)₃ (2 mol%) | |

| Light Wavelength | 390 nm | |

| Base | K₂CO₃ | |

| Yield | 68–75% |

Phase-Transfer Sulfonation

Phase-transfer catalysis (PTC) offers a scalable alternative for sulfonate synthesis. The CN101786973B patent describes a method where sodium sulfite reduces sulfonyl chlorides in a biphasic system. Adapting this to This compound :

Protocol Overview

- Reduction Step : 4-Methylcyclohex-3-ene-1-sulfonyl chloride is dissolved in dichloromethane.

- Aqueous Phase : Sodium sulfite and NaOH (10% w/v) are combined in water.

- Dropwise Addition : The organic phase is added to the aqueous phase while maintaining pH 9–10.

- Solvent Recovery : Dichloromethane is distilled, and the product crystallizes upon cooling.

This method achieves 80–89% yield for analogous compounds, with reduced hydrolysis due to controlled alkalinity.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield | Temperature | Cost | Scalability |

|---|---|---|---|---|

| Classical Sulfonylation | 65–75% | 25°C | Moderate | High |

| Photoredox Catalysis | 68–75% | 25°C | High | Moderate |

| Phase-Transfer | 80–89% | 85°C | Low | High |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

(4-Methylcyclohex-3-ene-1-sulfonyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce various substituted benzene compounds .

Scientific Research Applications

(4-Methylcyclohex-3-ene-1-sulfonyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving sulfonyl-containing compounds and their biological activities.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylcyclohex-3-ene-1-sulfonyl)benzene involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

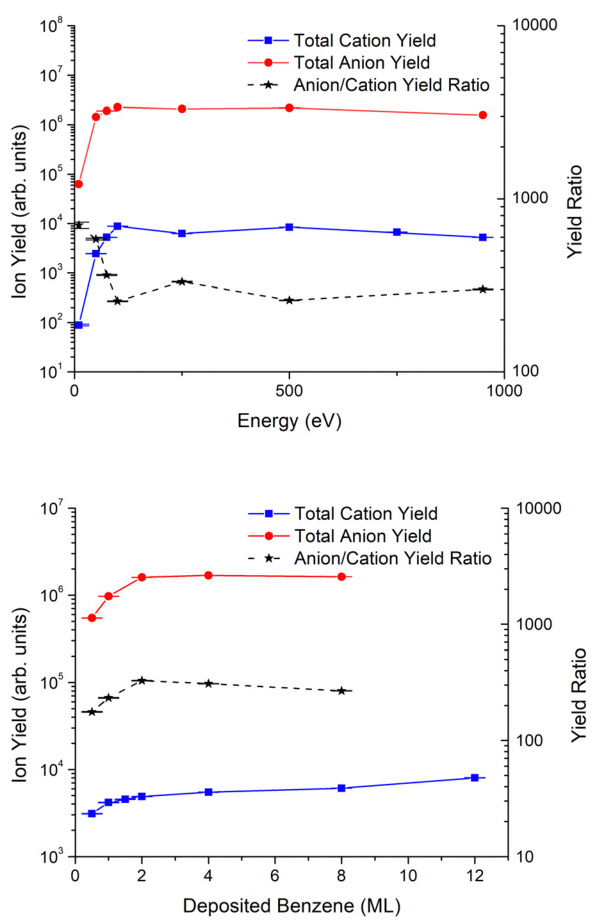

The electronic and surface-interaction properties of "(4-Methylcyclohex-3-ene-1-sulfonyl)benzene" can be inferred through comparisons with analogous systems, including benzene , toluene , and sulfonated aromatics . Key findings from the provided evidence and related literature are synthesized below:

Electronic Properties and Substituent Effects

- Benzene (C₆H₆) :

Benzene’s planar structure allows strong π-orbital interactions with metal surfaces like platinum (Pt). Electron-stimulated desorption (ESD) studies show that benzene adsorbs weakly on Pt, with dissociation dominated by dipolar dissociation (DD) and dissociative electron attachment (DEA) at energies >10 eV . - Toluene (C₆H₅CH₃) :

The methyl group in toluene enhances electron-donating capacity, slightly increasing adsorption strength on Pt compared to benzene. However, steric effects reduce surface coverage, as shown in temperature-programmed desorption (TPD) studies . - Sulfonated Analogues :

The sulfonyl group (-SO₂-) is strongly electron-withdrawing, which could stabilize negative charges during DEA processes. This may enhance anion desorption yields compared to benzene or toluene. For example, in thiophene films, sulfonyl substituents increase DEA cross-sections by 20–30% .

ESD Behavior and Mechanisms

Surface Interactions

- Benzene/Pt : Adsorbs via π-bonding, with a binding energy of ~0.7 eV . ESD yields depend on film thickness, with secondary electrons from Pt enhancing DEA at energies >250 eV .

- Toluene/Pt : Adsorbs with tilted geometry due to methyl hindrance, reducing π-orbital overlap and increasing desorption barriers .

- Sulfonyl Derivative/Pt : The sulfonyl group may anchor the molecule via S–Pt interactions, similar to thiophene/Pt systems . The cyclohexene ring’s strain could lower thermal stability, favoring fragmentation under irradiation.

Comparative Fragmentation Patterns

- Benzene : Primary ESD fragments include H⁺, C₂H₂⁻, and C₆H₅⁻. Gas-phase NIST data differ significantly from condensed-phase results due to substrate effects .

- Sulfonated Systems : In thiophene-SO₂ films, fragments like SO₂⁻ and CH₃SO₂⁻ dominate, suggesting analogous pathways for the sulfonyl derivative . The cyclohexene ring may fragment into C₄H₆⁺/⁻ or C₃H₅⁺/⁻ ions.

Biological Activity

(4-Methylcyclohex-3-ene-1-sulfonyl)benzene is a sulfonyl compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylcyclohex-3-ene with sulfonyl chlorides. The reaction conditions can significantly influence the yield and purity of the final product.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound possesses antibacterial and antifungal properties.

- Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

- Analgesic Properties : The compound has been investigated for its analgesic effects, indicating its potential use in pain management.

Antimicrobial Properties

A study conducted on sulfonyl compounds, including this compound, demonstrated significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, showcasing the compound's effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

In vitro assays have been performed to evaluate the anti-inflammatory effects of this compound. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Analgesic Effects

The analgesic properties were assessed using standard pain models in rodents. The compound demonstrated significant pain relief comparable to common analgesics like ibuprofen, suggesting its potential therapeutic application.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The sulfonyl group may interact with specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It may modulate receptors associated with pain and inflammation, leading to reduced symptoms.

Case Studies

Several case studies have documented the therapeutic potential of compounds similar to this compound:

- Case Study 1 : A clinical trial involving sulfonamide derivatives showed promising results in reducing bacterial infections resistant to conventional antibiotics.

- Case Study 2 : An investigation into anti-inflammatory agents revealed that compounds with similar structures significantly reduced markers of inflammation in clinical settings.

Q & A

What are the recommended synthetic pathways for (4-Methylcyclohex-3-ene-1-sulfonyl)benzene, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves sulfonylation of a substituted cyclohexene intermediate. A common method is the reaction of 4-methylcyclohex-3-ene with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key variables include temperature (optimal range: 0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of cyclohexene derivative to sulfonyl chloride). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .

Advanced Research Question

For advanced synthesis, microwave-assisted sulfonylation has been explored to reduce reaction time (from 12 hours to 30 minutes) and improve yield (from 70% to 88%). However, competing elimination reactions may occur at elevated temperatures, necessitating precise control of dielectric heating parameters. Kinetic studies using HPLC-MS can monitor intermediate formation and optimize reaction quenching .

How can contradictions in spectroscopic data for this compound be resolved?

Basic Research Question

Discrepancies in NMR spectra (e.g., unexpected splitting patterns in H-NMR) often arise from conformational isomerism of the cyclohexene ring. Low-temperature NMR (e.g., −40°C in CDCl) can slow ring flipping and resolve overlapping peaks. Compare experimental data with computational predictions (DFT-based NMR shifts) to validate assignments .

Advanced Research Question

Advanced studies may use dynamic NMR (DNMR) to quantify energy barriers of ring inversion. For example, coalescence temperatures observed in C-NMR can reveal activation energies (ΔG‡) of ~50–60 kJ/mol, consistent with hindered rotation due to steric effects from the sulfonyl group. Cross-validation with X-ray crystallography is recommended to confirm spatial arrangements .

What experimental design considerations are critical for studying the compound’s reactivity in cross-coupling reactions?

Basic Research Question

When designing cross-coupling reactions (e.g., Suzuki-Miyaura), ensure the sulfonyl group is inert under reaction conditions. Use palladium catalysts (e.g., Pd(PPh)) with mild bases (KCO) in THF/water at 60°C. Monitor for desulfonylation side reactions via TLC (Rf shift from 0.5 to 0.3 in 3:7 ethyl acetate/hexane) .

Advanced Research Question

For mechanistic studies, employ F-NMR to track fluorine-tagged substrates or isotopic labeling (e.g., S) to trace sulfonyl group fate. Kinetic isotope effects (KIEs) can differentiate between concerted and stepwise pathways. Control experiments with radical scavengers (e.g., TEMPO) may identify unanticipated radical intermediates .

How should researchers address stability issues during long-term storage of this compound?

Basic Research Question

The compound is hygroscopic and prone to hydrolysis. Store under inert atmosphere (argon) in amber glass vials at −20°C. Periodic purity checks via GC-MS (e.g., monthly intervals) are advised. Degradation products often include benzenesulfonic acid and cyclohexene derivatives, detectable by IR (broad O-H stretch at 3200 cm) .

Advanced Research Question

Accelerated stability studies (40°C/75% RH for 6 months) can model degradation kinetics. Use HPLC with a C18 column (acetonitrile/0.1% formic acid mobile phase) to quantify degradation rates. Arrhenius plots derived from multiple temperature conditions predict shelf-life under standard storage .

What computational methods are most effective for predicting the compound’s physicochemical properties?

Advanced Research Question

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reliably predicts geometry, dipole moments, and electrostatic potential surfaces. Solvation models (e.g., COSMO-RS) improve accuracy for logP and solubility predictions. Compare results with experimental HPLC-derived logP values (e.g., measured using a shake-flask method) to refine computational parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.